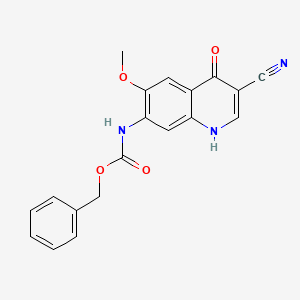

Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI)

CAS No.:

Cat. No.: VC18669947

Molecular Formula: C19H15N3O4

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15N3O4 |

|---|---|

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | benzyl N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)carbamate |

| Standard InChI | InChI=1S/C19H15N3O4/c1-25-17-7-14-15(21-10-13(9-20)18(14)23)8-16(17)22-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,21,23)(H,22,24) |

| Standard InChI Key | KOIFLURPAVDTDH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics

The molecular structure of this compound features a 7-quinolinyl group substituted with a cyano (–CN) group at position 3, a methoxy (–OCH₃) group at position 6, and a ketone (=O) at position 4. The carbamate group is attached to the nitrogen of the quinoline’s dihydro ring system, with the ester component being a benzyl group. The presence of these substituents influences both the physicochemical properties and reactivity of the molecule.

Molecular Formula and Physical Properties

-

Molecular Formula: C₁₉H₁₅N₃O₄

-

Molecular Weight: 349.34 g/mol

-

Key Functional Groups:

-

Quinoline core with a dihydro configuration at positions 1,4.

-

Electron-withdrawing cyano and ketone groups.

-

Methoxy group contributing to solubility and steric effects.

-

Benzyl carbamate providing esterase sensitivity and lipophilicity.

-

The compound’s solubility profile is likely dominated by the polar carbamate and methoxy groups, balanced by the hydrophobic benzyl and quinoline components. This amphiphilic nature suggests potential for membrane permeability, a critical factor in drug design.

| Compound | Target Pathogen | Mechanism of Action |

|---|---|---|

| Target Compound | Hypothetical | Enzyme inhibition via carbamate |

| Ciprofloxacin | Gram-negative bacteria | DNA gyrase inhibition |

| Chloroquine | Plasmodium spp. | Heme polymerization inhibition |

Anticancer Applications

Carbamates are frequently employed as prodrugs due to their susceptibility to enzymatic hydrolysis. The benzyl ester in this compound could serve as a protective group, releasing the active quinoline amine in vivo. Preclinical studies on similar molecules have shown cytotoxicity against cancer cell lines by intercalating DNA or inhibiting topoisomerases .

Industrial and Material Science Applications

The quinoline-carbamate hybrid structure may also find use in polymer chemistry. Carbamates are key intermediates in polyurethane production, and the aromatic quinoline core could impart UV stability or flame retardancy to resulting materials.

Polyurethane Modifications

Incorporating this compound into polyurethane chains might yield materials with enhanced thermal resistance. The rigid quinoline ring could reduce chain mobility, increasing the glass transition temperature () .

Challenges and Future Directions

Despite its promising features, several challenges must be addressed:

-

Synthetic Complexity: Multi-step synthesis may limit large-scale production.

-

Metabolic Stability: The benzyl carbamate may be prone to esterase-mediated hydrolysis, requiring structural optimization for prolonged activity.

-

Toxicity Profiling: Quinoline derivatives can exhibit off-target effects, necessitating rigorous safety evaluations.

Future research should prioritize:

-

In vitro bioactivity assays to validate antimicrobial and anticancer hypotheses.

-

Structure-activity relationship (SAR) studies to optimize substituent effects.

-

Formulation strategies to enhance bioavailability, such as nanoparticle encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume